7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Beschreibung
The compound 7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted at position 7 with a methoxy group and at position 3 with a piperidinylmethyl moiety. The piperidine ring is further functionalized by an oxolane-3-carbonyl group, introducing a tetrahydrofuran-derived acyl substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and acylations, though procedural details are absent in the sources.
Eigenschaften
IUPAC Name |
7-methoxy-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-16-2-3-17-18(10-16)21-13-23(20(17)25)11-14-4-7-22(8-5-14)19(24)15-6-9-27-12-15/h2-3,10,13-15H,4-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLZZZOMZUEOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structure
The molecular structure of 7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be represented as follows:
- Molecular Formula : C₁₉H₂₄N₂O₃
- Molecular Weight : 328.412 g/mol
- SMILES Notation :
CC(=O)N1CC(CC1)C(=O)N2C(=O)C=CC(C2=O)C(C)=C
This compound features a methoxy group, a piperidine moiety, and a quinazoline backbone, which are critical for its biological activity.
Anticancer Activity
Research has indicated that quinazoline derivatives possess significant anticancer properties. A study conducted on various quinazoline analogs demonstrated their ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Quinazolines have also been reported to exhibit antimicrobial activity against various pathogens. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Neuroprotective Effects
There is emerging evidence that compounds similar to 7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one may offer neuroprotective benefits. Research indicates that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Growth inhibition of bacteria/fungi | |
| Neuroprotective | Modulation of neurotransmitters |
Study 1: Anticancer Efficacy
In a study examining the anticancer effects of quinazoline derivatives, researchers found that 7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one significantly reduced the viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various quinazoline derivatives against common bacterial strains. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 3,4-dihydroquinazolin-4-one derivatives, which are frequently modified to enhance pharmacokinetic properties or target specificity. Below is a detailed comparison with structurally analogous compounds from the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
2548986-56-5 replaces the oxolane with a 1,2,4-thiadiazole ring, incorporating sulfur for increased metabolic resistance and possible redox activity . 2549055-34-5 features a pyrrolopyrimidine group, a bicyclic system that may enhance interactions with nucleotide-binding domains .
Molecular Weight and Lipophilicity :
- The target compound (MW ~383) is lighter than 2548986-56-5 (MW 401.48) and 2549055-34-5 (MW 404.5), suggesting better bioavailability.
- The oxolane and thiadiazole substituents increase logP values relative to simpler alkyl chains, impacting membrane permeability .
Synthetic Accessibility :
- The target compound’s oxolane-3-carbonyl group may require specialized reagents (e.g., oxolane-3-carboxylic acid derivatives), whereas thiadiazole-containing analogs (e.g., 2548986-56-5) utilize commercially available heterocycles .
- 2549055-34-5 ’s pyrrolopyrimidine substituent likely demands multi-step synthesis, increasing production costs .
Price and Availability: Derivatives like 2548986-56-5 are priced at $747–$2,365 per 1–100 mg (90% purity), reflecting the cost of complex heterocyclic synthesis . No pricing data is available for the target compound.
Research Implications and Gaps
- Bioactivity Data: None of the provided evidence includes pharmacological or biochemical data for the target compound. Comparative studies with its analogs (e.g., kinase inhibition assays) are needed.
- Structural Optimization : The oxolane group’s impact on target selectivity versus thiadiazole/pyrrolopyrimidine substituents remains unexplored.
- Synthetic Challenges : Scalability of the oxolane-3-carbonyl piperidine moiety requires investigation, especially given the high cost of similar derivatives .
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
The core structure is typically synthesized via cyclization of substituted anthranilamides. A reported method involves reacting 2-amino-4-methoxybenzamide with formaldehyde in aqueous medium using graphene oxide (GO) nanosheets as a catalyst and oxone as an oxidant at room temperature. This method achieves yields of 85–92% within 2–4 hours (Table 1).
Table 1: Cyclization Conditions for Dihydroquinazolinone Core
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| GO nanosheets | H₂O | 25 | 3 | 89 |
| Oxone | H₂O | 25 | 4 | 92 |
Microwave-assisted synthesis offers accelerated reaction kinetics. Heating anthranilamide derivatives with aldehydes in acetic acid at 100–130°C for 10–30 minutes under microwave irradiation achieves near-quantitative yields (98%).
Acylation of the Piperidine Nitrogen
The final step involves coupling oxolane-3-carboxylic acid to the piperidine nitrogen.
Carbodiimide-Mediated Coupling
Oxolane-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reacting this with the piperidine intermediate at 25°C for 24 hours achieves 70% yield.
Table 2: Acylation Reagent Efficiency
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 24 | 70 |
| HATU/DIPEA | DMF | 12 | 85 |
Microwave-Assisted Acylation
Employing hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF under microwave irradiation (50°C, 30 minutes) increases yields to 85% while reducing side-product formation.
Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures >100°C accelerate cyclization but risk decomposition. A balance of 80°C in DMF optimizes both stability and reaction rate.
Catalytic Enhancements
GO nanosheets improve cyclization yields by 15% compared to traditional acids (e.g., HCl). Similarly, HATU outperforms EDC in acylation due to superior activation of sterically hindered carboxylic acids.
Analytical Validation
Structural Confirmation
Q & A
Q. What are the key synthetic pathways and characterization methods for this quinazolinone derivative?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation between the piperidine and oxolane-carbonyl moieties.
- Cyclization to form the quinazolinone core, typically using reagents like POCl₃ or polyphosphoric acid under controlled temperatures (60–100°C) .
- Purification via column chromatography or recrystallization.
Characterization requires:
Q. How can researchers preliminarily assess the compound’s biological activity?
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods.
- Cellular viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Dose-response curves to calculate IC₅₀ values, ensuring triplicate replicates for statistical validity .
Q. What safety protocols are critical during handling?
- Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact.
- In case of exposure, wash affected areas with soap/water and consult a physician immediately.
- Store at –20°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Synthesize analogs with variations in:
- Methoxy group position (e.g., 6- vs. 7-methoxy substitution).
- Piperidine linker length (C2 vs. C4 alkyl chains).
- Evaluate changes in binding affinity (SPR or ITC) and cellular permeability (Caco-2 assays) .
- Prioritize derivatives with >10-fold improved potency over the parent compound .
Q. What computational strategies predict target interactions?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled receptors (e.g., HDAC8 or EGFR kinases).
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Cross-reference with pharmacophore models to identify critical hydrogen bonds and hydrophobic pockets .
Q. How to resolve contradictions in reported biological data?
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Compare cell line specificity (e.g., discrepancies may arise from varying expression levels of target proteins).
- Analyze metabolic stability (hepatocyte microsomal assays) to rule out false negatives due to rapid degradation .
Q. Which advanced analytical methods resolve structural ambiguities?
Q. Can chirality at the piperidine moiety influence activity?
- Prepare enantiopure isomers via chiral HPLC or asymmetric synthesis.
- Test stereospecific activity in enzyme assays; ≥50% difference in IC₅₀ between enantiomers suggests chirality-dependent binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
